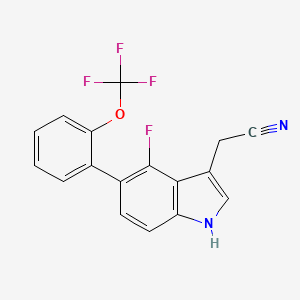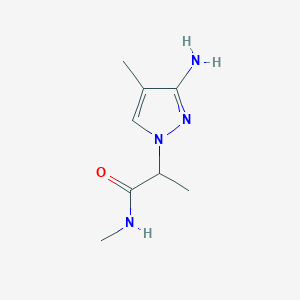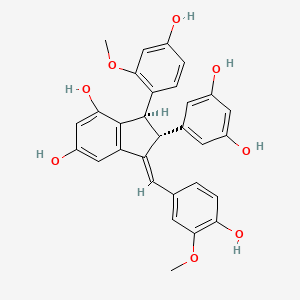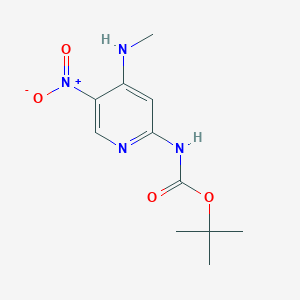
tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a nitropyridine moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-(methylamino)-5-nitropyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkoxides, in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction of Nitro Group: 4-(Methylamino)-5-aminopyridine.
Substitution Reactions: Various substituted pyridine derivatives.
Hydrolysis: 4-(Methylamino)-5-nitropyridine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the nitro and methylamino groups allows the compound to form specific interactions with the active sites of enzymes, leading to changes in their catalytic activity.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
4-(Methylamino)-5-nitropyridine: A precursor in the synthesis of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate.
Uniqueness:
- The combination of the tert-butyl, methylamino, and nitropyridine groups in this compound imparts unique chemical properties and reactivity that are not observed in simpler carbamate compounds.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields such as chemistry, biology, and medicine make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H16N4O4 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
tert-butyl N-[4-(methylamino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)14-9-5-7(12-4)8(6-13-9)15(17)18/h5-6H,1-4H3,(H2,12,13,14,16) |
Clé InChI |
MKGFPXYYFNYHMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


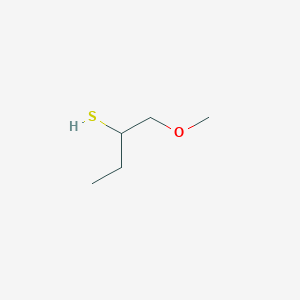
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
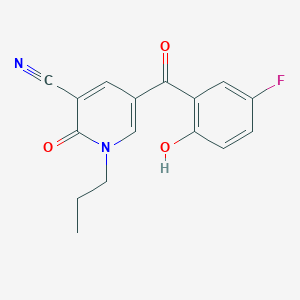
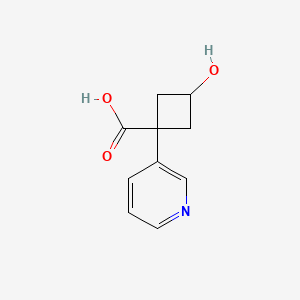
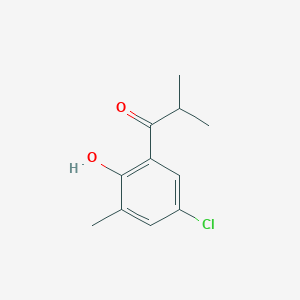
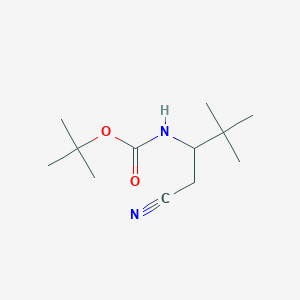
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
